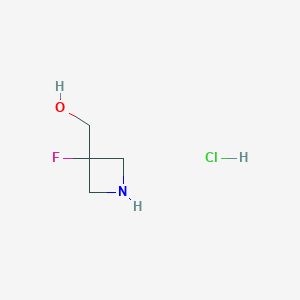

![molecular formula C5H12Cl2N2 B1446458 ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩 CAS No. 147927-61-5](/img/structure/B1446458.png)

ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩

概要

説明

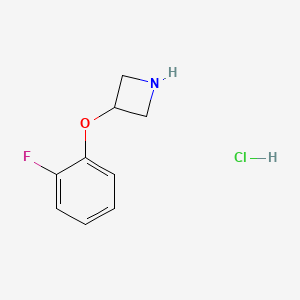

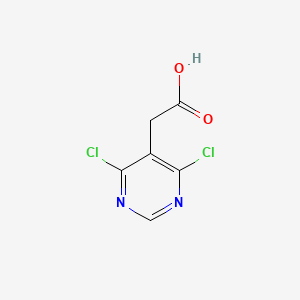

“Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride” is a chemical compound with the IUPAC name N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride . It has a molecular weight of 199.12 .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane derivatives has been a topic of interest in recent years . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition onto [1.1.1]propellane to afford BCP radicals .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride consists of three rings of four carbon atoms each . The SMILES string representation of the molecule is CNC1(C2)CC2(NC)C1.Cl.Cl .Chemical Reactions Analysis

The chemical reactions involving Bicyclo[1.1.1]pentane derivatives are complex and varied. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition onto [1.1.1]propellane to afford BCP radicals .Physical and Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a solid at room temperature . It has a molecular weight of 199.12 .科学的研究の応用

1,3-二置換ビシクロ[1.1.1]ペンタンケトンの合成

ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩は、1,3-二置換ビシクロ[1.1.1]ペンタンケトンの合成に使用されてきた . このプロセスは、協同的なN-ヘテロ環状カルベン(NHC)とイリジウムの二重触媒による三成分反応を含む . 得られた二置換BCPケトンは、パラ置換芳香族環を持つ重要な生体等価体である .

ビシクロ[1.1.1]ペンタン-1,3-ジカルボン酸の大規模合成

この化合物は、ビシクロ[1.1.1]ペンタン-1,3-ジカルボン酸(BCP)の大規模合成に使用されてきた . 合成には、プロペラをジアセチルに付加するフロー光化学反応が含まれ、BCPコアを構築する . 得られたジケトンは、ハロホルム反応を受けてBCPを生じる .

3. さまざまなBCP含有ビルディングブロックの製造 ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩から合成されたBCPコアは、さらにさまざまなBCP含有ビルディングブロックに変換できる . これらには、アルコール、酸、アミン、トリフルオロボレート、アミノ酸などがあり、医薬品化学に役立つ .

創薬における生体等価置換

ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩とその誘導体は、創薬におけるパラ置換芳香族環の生体等価体として使用されてきた . これは、「フラットランドからの脱出」という概念の一部であり、医薬品化学者は、生物活性化合物中のベンゼン環を飽和した生体等価体と置換する .

5. 生物活性化合物の物性改善 ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩を生体等価体の合成に使用すると、生物活性化合物の物性を改善できる . これには、より良い溶解性、より低い親油性、より高い代謝安定性などがある .

特許可能な化学空間の探査

ビシクロ[1.1.1]ペンタン-1,3-ジアミン二塩酸塩とその誘導体は、特許可能な化学空間を探査するのに役立つ . これは、特に製薬業界において、置換ビシクロ[1.1.1]ペンタンとその類似体の新規合成アプローチが強く求められているため、関連性が高い .

Safety and Hazards

将来の方向性

The future directions for the study and application of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride and its derivatives are promising. They are important bioisosteres with para-substituted aromatic rings . Synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature , indicating a potential area for future research and development.

生化学分析

Biochemical Properties

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell. Additionally, it can modulate signaling pathways that are crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the levels of various metabolites. The compound can affect metabolic flux, leading to changes in the concentration of key metabolites and altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution can affect its therapeutic potential and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a key factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes.

特性

IUPAC Name |

bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZWAZRHOPVPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)

![7-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1446390.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)